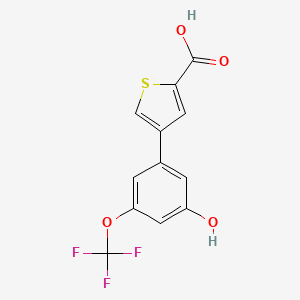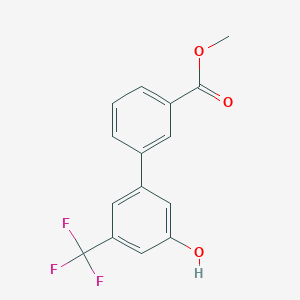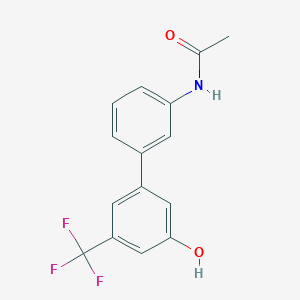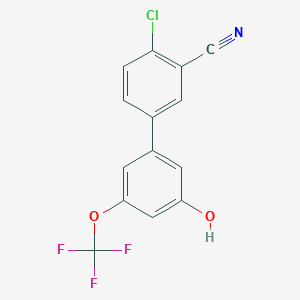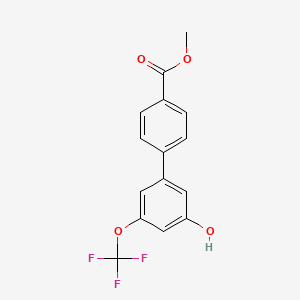
5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-DTP-3-TFP) is a compound with a wide range of applications in scientific research. It is a useful tool in the synthesis of other compounds and can be used to study the mechanism of action of various compounds. 5-DTP-3-TFP has been used to study the biochemical and physiological effects of various compounds and has been found to have several advantages and limitations for lab experiments.
科学的研究の応用
5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research. It can be used to study the mechanism of action of various compounds and has been used in the synthesis of various compounds. It has also been used in the synthesis of various pharmaceuticals, such as antibiotics and antifungal agents. In addition, 5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in the synthesis of various organic compounds, such as dyes and fragrances.
作用機序
The mechanism of action of 5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. These enzymes are involved in the metabolism of various drugs and other compounds, and the inhibition of these enzymes can lead to an increase in the bioavailability of these compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% are not fully understood. However, some studies have suggested that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. In addition, 5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% has been shown to have some anti-inflammatory and anti-cancer effects in animal models.
実験室実験の利点と制限
5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. In addition, it is soluble in both organic and aqueous solvents and has a wide range of applications in scientific research.
However, there are some limitations to using 5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% for lab experiments. The compound is not very soluble in water, and it is not very stable at high temperatures. In addition, the compound is not very soluble in organic solvents, and the yield of the reaction is typically low.
将来の方向性
There are several potential future directions for 5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95%. One possibility is to use the compound as a tool to study the mechanism of action of various compounds. In addition, it could be used to synthesize various pharmaceuticals, such as antibiotics and antifungal agents. It could also be used to synthesize various organic compounds, such as dyes and fragrances. Finally, it could be used to study the biochemical and physiological effects of various compounds, as well as to study the effects of various drugs on the body.
合成法
5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized by a variety of methods. The most common method is the reaction of 2,4-dimethoxyphenol (DMP) with 3-bromo-2,4,6-trifluoromethoxyphenol (BTP) in the presence of a base such as potassium carbonate. The reaction is catalyzed by a strong base such as potassium t-butoxide and the product is isolated by column chromatography. The yield of the reaction is typically in the range of 80-90%.
特性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O4/c1-20-11-3-4-13(14(8-11)21-2)9-5-10(19)7-12(6-9)22-15(16,17)18/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQODBUZTGVWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686665 |
Source


|
| Record name | 2',4'-Dimethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261889-22-8 |
Source


|
| Record name | 2',4'-Dimethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384488.png)
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384494.png)
